molecular formula C19H29N B14561754 N-(2-Methylbut-2-en-1-yl)-N-(2-phenylethyl)cyclohexanamine CAS No. 61907-93-5

N-(2-Methylbut-2-en-1-yl)-N-(2-phenylethyl)cyclohexanamine

Katalognummer: B14561754
CAS-Nummer: 61907-93-5
Molekulargewicht: 271.4 g/mol
InChI-Schlüssel: LPEXEQQGMRFOEG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-Methylbut-2-en-1-yl)-N-(2-phenylethyl)cyclohexanamine is an organic compound that belongs to the class of amines This compound features a cyclohexane ring substituted with a phenylethyl group and a 2-methylbut-2-en-1-yl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methylbut-2-en-1-yl)-N-(2-phenylethyl)cyclohexanamine can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexanamine with 2-methylbut-2-en-1-yl bromide and 2-phenylethyl bromide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, facilitating nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as palladium on carbon (Pd/C) may be used to enhance the reaction efficiency and selectivity.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-Methylbut-2-en-1-yl)-N-(2-phenylethyl)cyclohexanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles, leading to the formation of new substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Alkyl halides, sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Amine derivatives

    Substitution: Substituted amine derivatives

Wissenschaftliche Forschungsanwendungen

N-(2-Methylbut-2-en-1-yl)-N-(2-phenylethyl)cyclohexanamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(2-Methylbut-2-en-1-yl)-N-(2-phenylethyl)cyclohexanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(2-Methylbut-2-en-1-yl)-N-(2-phenylethyl)cyclohexanamine
  • N-(2-Methylbut-2-en-1-yl)-N-(2-phenylethyl)cyclopentanamine
  • N-(2-Methylbut-2-en-1-yl)-N-(2-phenylethyl)cycloheptanamine

Uniqueness

This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

61907-93-5

Molekularformel

C19H29N

Molekulargewicht

271.4 g/mol

IUPAC-Name

N-(2-methylbut-2-enyl)-N-(2-phenylethyl)cyclohexanamine

InChI

InChI=1S/C19H29N/c1-3-17(2)16-20(19-12-8-5-9-13-19)15-14-18-10-6-4-7-11-18/h3-4,6-7,10-11,19H,5,8-9,12-16H2,1-2H3

InChI-Schlüssel

LPEXEQQGMRFOEG-UHFFFAOYSA-N

Kanonische SMILES

CC=C(C)CN(CCC1=CC=CC=C1)C2CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.